Taprenepag isopropyl is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). [, , ] It is currently under development as a topical ophthalmic solution for the treatment of glaucoma and ocular hypertension. [, , , , ] Taprenepag isopropyl exerts its therapeutic effects by specifically binding to and activating EP2 receptors, leading to a reduction in intraocular pressure. [, ]
Taprenepag isopropyl exerts its effects by selectively binding to and activating the EP2 receptor. [, , ] Activation of EP2 receptors, which are coupled to the Gs protein, stimulates the production of cyclic adenosine monophosphate (cAMP). [, , ] This increase in cAMP levels is thought to enhance aqueous humor outflow through the uveoscleral pathway, ultimately leading to a reduction in intraocular pressure. [, , ]
7.1. Glaucoma and Ocular Hypertension Treatment:Taprenepag isopropyl is being investigated as a potential treatment for glaucoma and ocular hypertension. [, , , , ] Clinical trials have demonstrated its ability to effectively reduce intraocular pressure both as monotherapy and in combination with other ocular hypotensive medications such as latanoprost. [, , ]
7.2. Investigating Corneal Effects:Research has focused on understanding the effects of taprenepag isopropyl on the cornea. [, , ] Studies using confocal microscopy have revealed that taprenepag isopropyl can cause transient increases in corneal thickness and anterior stromal reflectivity, which generally resolve after treatment discontinuation. [, ]
7.3. Ciliary Defects and Retinal Degeneration:Recent research has explored the potential of taprenepag isopropyl in addressing ciliary defects associated with genetic conditions like Leber congenital amaurosis type 10 (LCA10) and nephronophthisis. [, ] Preclinical studies have shown that taprenepag isopropyl can promote cilia formation and elongation in cells with CEP290 mutations, the underlying cause of LCA10. [] Furthermore, in animal models, taprenepag isopropyl has shown promise in slowing retinal degeneration and improving light sensitivity. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5